N-(4-Methyl-3-nitrophenyl)-4-(trifluoromethyl)benzothioamide
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Overview
Description
N-(4-Methyl-3-nitrophenyl)-4-(trifluoromethyl)benzothioamide is an organic compound that belongs to the class of benzothioamides. This compound is characterized by the presence of a trifluoromethyl group and a nitrophenyl group, which contribute to its unique chemical properties. It is used in various scientific research applications due to its reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methyl-3-nitrophenyl)-4-(trifluoromethyl)benzothioamide typically involves the reaction of 4-(trifluoromethyl)benzenethiol with 4-methyl-3-nitroaniline. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate, to facilitate the formation of the thioamide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial production.
Chemical Reactions Analysis
Types of Reactions
N-(4-Methyl-3-nitrophenyl)-4-(trifluoromethyl)benzothioamide undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzothioamides.
Scientific Research Applications
N-(4-Methyl-3-nitrophenyl)-4-(trifluoromethyl)benzothioamide is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic applications due to its unique chemical structure.
Industry: Used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(4-Methyl-3-nitrophenyl)-4-(trifluoromethyl)benzothioamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. The nitrophenyl group can participate in redox reactions, potentially leading to the generation of reactive oxygen species that can affect cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Methylphenyl)-4-(trifluoromethyl)benzothioamide
- N-(3-Nitrophenyl)-4-(trifluoromethyl)benzothioamide
- N-(4-Methyl-3-nitrophenyl)-4-chlorobenzothioamide
Uniqueness
N-(4-Methyl-3-nitrophenyl)-4-(trifluoromethyl)benzothioamide is unique due to the presence of both a trifluoromethyl group and a nitrophenyl group, which confer distinct chemical and biological properties. The combination of these functional groups makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-(4-methyl-3-nitrophenyl)-4-(trifluoromethyl)benzenecarbothioamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3N2O2S/c1-9-2-7-12(8-13(9)20(21)22)19-14(23)10-3-5-11(6-4-10)15(16,17)18/h2-8H,1H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYPJSSWQUSLNKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=S)C2=CC=C(C=C2)C(F)(F)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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